(8Z)-Oxacycloheptadec-8-en-2-one chemical properties
(8Z)-Oxacycloheptadec-8-en-2-one chemical properties
An In-depth Technical Guide to (8Z)-Oxacycloheptadec-8-en-2-one
Foreword
(8Z)-Oxacycloheptadec-8-en-2-one, more commonly known by its trivial name Ambrettolide, stands as a cornerstone of the modern perfumer's palette. This macrocyclic lactone, prized for its potent and elegant musk odor, offers a unique combination of tenacity, diffusiveness, and olfactory beauty. This guide provides a comprehensive exploration of its chemical and physical properties, synthesis, reactivity, and applications, tailored for researchers, chemists, and professionals in the fragrance and flavor industries.
Chemical Identity and Molecular Architecture
(8Z)-Oxacycloheptadec-8-en-2-one is a 16-membered macrocyclic lactone. Its structure is defined by a seventeen-membered ring containing an ester functional group (lactone) and a single cis-configured (Z) double bond between carbons 8 and 9. This specific stereochemistry is crucial for its characteristic olfactory profile.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (8Z)-1-Oxacycloheptadec-8-en-2-one[1] |
| Common Names | Ambrettolide, (Z)-7-Hexadecen-1,16-olide, Natural Musk Ambrette[1][2][3] |
| CAS Registry Number | 123-69-3[1][3] |
| Molecular Formula | C₁₆H₂₈O₂[1][3][4] |
| Molecular Weight | 252.39 g/mol [1][4] |
| InChI | InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h2,4H,1,3,5-15H2/b4-2-[1][3] |
| SMILES | C1CCCCOC(=O)CCCCC/C=C\CCC1[1] |
Caption: Simplified 2D representation of (8Z)-Oxacycloheptadec-8-en-2-one.
Physicochemical Properties
Ambrettolide is typically a colorless to pale yellow liquid with a characteristic powerful, sweet, and musky odor.[5] Its high molecular weight and macrocyclic structure contribute to its low volatility and excellent substantivity, making it a valuable fixative in fragrance formulations.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless liquid | [4] |
| Boiling Point | 187°C (at reduced pressure); 398-399°C (at 760 mmHg) | [1][4] |
| Density | ~0.956 g/mL at 25°C | [4][5] |
| Refractive Index (n20/D) | 1.477 - 1.482 | [4][5] |
| Flash Point | >99°C (>210.2°F) | [4][6] |
| Vapor Pressure | 0.000158 mmHg at 23°C | [4] |
| Solubility | Soluble in ethanol and chloroform.[5][7] |
| Log P (Octanol/Water) | 5.5 - 6.51 |[1][4] |
Spectroscopic Profile
The structural elucidation and quality control of (8Z)-Oxacycloheptadec-8-en-2-one rely on standard spectroscopic techniques.
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Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which is critical for confirming the molecular weight (m/z 252.39).[3] The fragmentation pattern would be characteristic of a macrocyclic lactone.
-
Gas Chromatography (GC): Due to its application in fragrance, GC is a primary method for assessing purity and for isomeric analysis. Kovats retention indices are well-documented for both polar and non-polar columns, aiding in its identification within complex mixtures.[1][8]
Synthesis and Sourcing
(8Z)-Oxacycloheptadec-8-en-2-one can be obtained from both natural and synthetic sources.
-
Natural Extraction: The compound occurs naturally in the oil of ambrette seeds (Abelmoschus moschatus), from which its name is derived.[5]
-
Chemical Synthesis: The majority of commercially available Ambrettolide is produced synthetically. A common precursor is aleuritic acid (9,10,16-trihydroxyhexadecanoic acid), which can be converted through a multi-step process involving protection, oxidation, and macrolactonization to yield the target molecule.[5]
-
Biotechnological Routes: Modern approaches are exploring microbial fermentation as a more sustainable method for producing this valuable fragrance ingredient.[7]
Caption: Simplified workflow for the chemical synthesis of Ambrettolide.
Chemical Reactivity and Stability
The reactivity of Ambrettolide is governed by its two primary functional groups: the lactone (cyclic ester) and the alkene (C=C double bond).
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Lactone Hydrolysis: Under strong acidic or basic conditions, the lactone ring can be hydrolyzed to yield the corresponding open-chain ω-hydroxy carboxylic acid. This reaction is generally slow under neutral conditions, contributing to the molecule's stability in most formulations.
-
Alkene Reactions: The cis-double bond can undergo typical alkene reactions:
-
Hydrogenation: Catalytic hydrogenation will saturate the double bond, yielding the corresponding saturated macrocyclic lactone, oxacycloheptadecan-2-one. This alters the odor profile.[7]
-
Oxidation: Strong oxidizing agents can cleave the double bond.
-
Halogenation: The double bond can react with halogens like bromine or chlorine.
-
Caption: Key chemical reactions involving Ambrettolide.
Applications in Industry
The primary application of (8Z)-Oxacycloheptadec-8-en-2-one is in the fragrance industry, where it is highly regarded as a macrocyclic musk.
-
Perfumery: It is used as a foundational note in a wide array of fine fragrances. Its role is multifaceted:
-
Musk Note: It imparts a warm, sweet, and sensual musk character.[7][9]
-
Fixative: Its low volatility helps to prolong the evaporation of more volatile top and middle notes, increasing the overall longevity of a scent.[5][10]
-
Exaltolide/Diffuser: It can enhance and lift other notes in a composition, adding volume and radiance even at low concentrations.[5][9]
-
-
Cosmetics and Personal Care: Due to its pleasant and stable scent, it is incorporated into various scented products like lotions, soaps, and creams.[7]
-
Flavoring Agent: While its use in flavors is less common and has been subject to regulatory review, it has been explored for certain fruit profiles.[7][11]
Safety and Handling
(8Z)-Oxacycloheptadec-8-en-2-one is generally considered safe for its intended use in fragrances, though standard laboratory precautions should be observed.
-
GHS Classification: The substance does not meet the criteria for GHS hazard classification in many reports.[1] However, some safety data sheets may indicate a potential for allergic skin reaction (H317), classifying it as a skin sensitizer.[6]
-
Handling: Standard personal protective equipment (gloves, safety glasses) is recommended. Store in a cool, dry, and well-ventilated area away from ignition sources.[6]
-
Toxicity: It is described as being of low toxicity.[5] No components are listed as carcinogenic by IARC, NTP, or OSHA at levels greater than or equal to 0.1%.[6][12] When heated to decomposition, it may emit acrid smoke.[11][13]
Experimental Protocol: Quality Control via GC-MS
This section outlines a standard methodology for verifying the identity and purity of a sample of (8Z)-Oxacycloheptadec-8-en-2-one.
Objective: To confirm the identity and determine the purity of an Ambrettolide sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the Ambrettolide sample in a high-purity solvent such as ethanol or hexane.
-
Prepare a calibration standard of known pure Ambrettolide at a similar concentration.
-
-
Instrumentation (Typical Parameters):
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5 or equivalent non-polar phase).
-
Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio).
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C and hold for 10 minutes.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.
-
-
Analysis:
-
Inject 1 µL of the prepared sample solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the major peak.
-
-
Data Interpretation:
-
Identification: Compare the retention time of the major peak in the sample chromatogram to that of the pure standard. The retention times should match within an acceptable margin.
-
Confirmation: Compare the acquired mass spectrum of the sample peak with a reference spectrum (e.g., from the NIST library). The fragmentation pattern and the molecular ion peak (m/z 252) should match.[3]
-
Purity Assessment: Calculate the area percentage of the main peak in the TIC. Purity is often expressed as the area of the Ambrettolide peak relative to the total area of all peaks in the chromatogram.
-
Sources
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- 10. Ambrettolide (28645-51-4) - Premium Ambrette Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
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